molecular formula C11H8BrF2NO2 B1409700 Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate CAS No. 1805592-40-8

Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Cat. No. B1409700
CAS RN: 1805592-40-8
M. Wt: 304.09 g/mol
InChI Key: LBPFVEIJSYQHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate (abbreviated as EBCFDMB) is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 299.09 g/mol and a boiling point of 101°C. It has a low solubility in water, but is soluble in many organic solvents. EBCFDMB is a member of the difluoromethylbenzoate family of compounds, which are used in a range of scientific research applications.

Scientific Research Applications

Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has a variety of scientific research applications, including use as a reagent in organic synthesis, as a substrate in enzyme studies, and as a catalyst in polymerization reactions. It is also used as a fluorescent dye in fluorescence spectroscopy and in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate is not yet fully understood. However, it is believed to act as a Lewis acid, reacting with Lewis bases such as amines and other electron-rich species. This reaction is believed to be responsible for its catalytic activity in polymerization reactions.
Biochemical and Physiological Effects
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and to have low acute toxicity. It is also believed to be non-mutagenic, meaning that it does not cause mutations in living cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to work with. It is also relatively non-toxic and non-mutagenic, making it a safe reagent for use in laboratory experiments. However, it has a low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate. These include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, research could be done to develop new synthesis methods for Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate and to explore its potential applications in other fields. Finally, research could be done to develop new fluorescent dyes based on Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate, which could be used in fluorescence spectroscopy.

properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-3-6(5-15)9(12)4-7(8)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFVEIJSYQHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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